3-Benzoyloxan-4-one
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Overview
Description
3-Benzoyloxan-4-one is a heterocyclic compound with a benzoyl group attached to an oxan-4-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyloxan-4-one typically involves the reaction of benzoyl chloride with oxan-4-one under basic conditions. One common method is the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyloxan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles such as amines or thiols replace the benzoyl group, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amides or thioesters.
Scientific Research Applications
3-Benzoyloxan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-Benzoyloxan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, inhibiting their activity. Additionally, the oxan-4-one ring can interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds have a sulfur atom in place of the oxygen in the oxan-4-one ring and exhibit similar biological activities.
4H-Benzo[d][1,3]dioxin-4-ones: These compounds have an additional oxygen atom in the ring structure and are used in similar applications, such as drug development and materials science.
Uniqueness
3-Benzoyloxan-4-one is unique due to its specific ring structure and the presence of the benzoyl group, which imparts distinct chemical and biological properties
Biological Activity
3-Benzoyloxan-4-one, a compound belonging to the class of oxanones, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimalarial, anticancer, and antiviral activities, supported by experimental data and relevant case studies.
Chemical Structure and Properties
This compound possesses a unique chemical structure that contributes to its biological activity. The molecular formula is C10H8O3, and it features a benzoyl group attached to an oxanone ring. This structural configuration is crucial for its interaction with biological targets.
1. Antimalarial Activity
Recent studies have highlighted the potential of this compound derivatives in combating malaria. A study evaluated the antimalarial properties of various synthesized compounds, including derivatives of this compound, using the β-hematin inhibition assay. The results indicated that certain derivatives exhibited significant inhibition of heme polymerization, a critical process in malaria pathology:
Compound | IC50 (μM) | Activity Level |
---|---|---|
7f | 15 | Moderate |
7c | 20 | Moderate |
7d | 25 | Moderate |
These findings suggest that further optimization of these compounds could lead to effective antimalarial agents .
2. Anticancer Activity
The cytotoxic effects of this compound were evaluated against various cancer cell lines. In particular, the compound demonstrated significant activity against PC12 cells with an IC50 value of 18 μM, outperforming standard chemotherapeutics like docetaxel (IC50 = 280 μM). The study utilized MTT assays to assess cell viability post-treatment:
Compound | Cell Line | IC50 (μM) | Comparison |
---|---|---|---|
This compound | PC12 | 18 | Better than docetaxel |
Docetaxel | PC12 | 280 | Standard control |
This cytotoxicity indicates potential for development as an anticancer therapeutic .
3. Antiviral Activity
In addition to its antimalarial and anticancer properties, derivatives of this compound have shown promise in antiviral applications. A study on benzyloxy-linked pyrimidinylphenylamine derivatives revealed strong anti-HIV activity, with select compounds exhibiting EC50 values in the low micromolar range:
Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
---|---|---|---|
8h | 0.07 | >347 | >4870 |
8g | 0.05 | 42 | 777 |
These results suggest that compounds derived from the benzoyloxy framework can effectively inhibit viral replication while maintaining low toxicity .
Case Studies
Case Study: Antimalarial Efficacy in Animal Models
A recent case study involved testing a series of synthesized oxanone derivatives in a murine model of malaria. The study found that administration of specific derivatives led to a significant reduction in parasitemia levels compared to controls. The implications for drug development are substantial, indicating that structural modifications could enhance efficacy against malaria parasites.
Case Study: Cytotoxicity Assessment in Cancer Research
Another case study assessed the cytotoxic effects of various oxanone derivatives on human cancer cell lines. The results showed that certain modifications to the benzoyl group significantly increased cytotoxicity, suggesting a structure-activity relationship that could guide future research.
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-benzoyloxan-4-one |
InChI |
InChI=1S/C12H12O3/c13-11-6-7-15-8-10(11)12(14)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
GMRZVXDFLOOCLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(C1=O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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